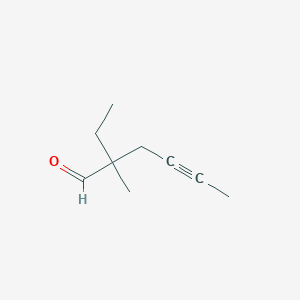

2-Ethyl-2-methylhex-4-ynal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-ethyl-2-methylhex-4-ynal |

InChI |

InChI=1S/C9H14O/c1-4-6-7-9(3,5-2)8-10/h8H,5,7H2,1-3H3 |

InChI Key |

KUEBVJSANMTFLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC#CC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methylhex 4 Ynal and Its Chiral Analogues

Retrosynthetic Analysis of the 2-Ethyl-2-methylhex-4-ynal Carbon Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, the analysis begins by disconnecting the molecule at strategic points to identify simpler, readily available starting materials.

A primary disconnection can be made at the α-carbon to the carbonyl group. This suggests an alkylation of a pre-existing aldehyde or a derivative. Another key disconnection involves the formation of the carbon-carbon triple bond, which can be achieved through various coupling reactions. A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (Cα-Alkyl): This leads back to a simpler aldehyde and an ethylating agent. For instance, starting with 2-methylhex-4-ynal and introducing an ethyl group at the α-position.

Disconnect 2 (Alkyne Formation): The hex-4-ynal (B6203231) backbone can be constructed by coupling a propynyl (B12738560) group with a suitable three-carbon aldehyde precursor. This points towards starting materials like propyne (B1212725) and a protected α-methyl-α-ethyl acetaldehyde.

Disconnect 3 (Carbonyl Formation): The aldehyde functionality can be derived from the oxidation of a primary alcohol, suggesting 2-ethyl-2-methylhex-4-yn-1-ol as a late-stage intermediate. solubilityofthings.comfiveable.me

This analysis reveals that key starting materials could include simple alkanes, alcohols, and alkynes, which are then assembled through a sequence of carefully chosen reactions.

Direct Synthetic Approaches to this compound

Several direct synthetic methods can be employed to construct the this compound skeleton, each with its own advantages and challenges.

C–C Bond Formation Strategies for α,α'-Branched Aliphatic Systems

The construction of the α,α'-disubstituted, or quaternary, carbon center is a significant challenge in organic synthesis due to steric hindrance. sci-hub.semdpi.com Several modern catalytic methods have been developed to address this.

Palladium-Catalyzed α-Alkylation: Transition metal catalysis, particularly with palladium, has proven effective for the α-alkylation of aldehydes. mdpi.com This can be achieved through the formation of an enolate or a similar reactive intermediate, which then reacts with an electrophile. For the synthesis of this compound, a precursor like 2-methylhex-4-ynal could be subjected to palladium-catalyzed ethylation.

Conjugate Addition Reactions: The formation of quaternary centers can also be achieved through the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. acs.orgnih.gov

Dialkylation of β-Alanine Equivalents: An efficient route to α,α-disubstituted aldehydes involves the dialkylation of Ni(II) complexes of β-alanine Schiff bases. acs.org This method offers the advantage of proceeding under normal conditions without the need for an inert atmosphere or dry solvents. acs.org

| Reaction Type | Catalyst/Reagent | Key Feature |

| α-Alkylation | Palladium Complexes | Forms sterically crowded C-C bonds. mdpi.com |

| Conjugate Addition | Boron-Stabilized Allylic Nucleophiles | Creates γ-quaternary carbon stereocenters. nih.gov |

| Dialkylation | Ni(II) complex of β-alanine Schiff base | Practical and cost-effective. acs.org |

Aldol (B89426) and Related Condensation Reactions in Alkynyl Aldehyde Synthesis

Aldol reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the synthesis of alkynyl aldehydes. sigmaaldrich.comlumenlearning.com

The cross-aldol reaction between two different aldehydes can be challenging due to the potential for self-condensation and other side reactions. lumenlearning.com However, by carefully selecting the reactants and reaction conditions, it is possible to favor the desired product. For instance, an enolate derived from a ketone could react with an alkynyl aldehyde. researchgate.netresearchgate.net

Recent advancements have utilized organocatalysts, such as diarylprolinols, to promote highly diastereo- and enantioselective cross-aldol reactions involving alkynyl aldehydes. researchgate.net

Introduction and Manipulation of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group that can be introduced and manipulated in several ways. fiveable.melibretexts.orglibretexts.org

Alkylation of Acetylide Anions: Terminal alkynes are relatively acidic and can be deprotonated to form acetylide anions. libretexts.orglibretexts.org These anions are potent nucleophiles that can react with alkyl halides to form internal alkynes, a key step in building the carbon skeleton. libretexts.org

Protecting Groups: To prevent unwanted reactions of the acidic acetylenic proton, it is often necessary to use a protecting group, such as a silyl (B83357) group (e.g., trimethylsilyl, TMS). sioc-journal.cn This protecting group can be easily removed later in the synthetic sequence. sioc-journal.cn

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds to sp-hybridized carbons. sioc-journal.cn

Functional Group Interconversions for Aldehyde Formation

The final step in the synthesis of this compound often involves a functional group interconversion to generate the aldehyde. solubilityofthings.comfiveable.meslideshare.net

Oxidation of Primary Alcohols: The most common method for preparing an aldehyde is the oxidation of a primary alcohol. solubilityofthings.comfiveable.me Reagents like pyridinium (B92312) chlorochromate (PCC) are often used because they are selective for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids. solubilityofthings.comfiveable.me

Reduction of Carboxylic Acid Derivatives: Aldehydes can also be formed by the partial reduction of carboxylic acids or their derivatives, such as esters. fiveable.me A reagent like diisobutylaluminium hydride (DIBAL-H) is effective for the reduction of esters to aldehydes, especially at low temperatures. fiveable.mestackexchange.com

| Precursor Functional Group | Reagent | Product Functional Group |

| Primary Alcohol (R-CH₂OH) | Pyridinium chlorochromate (PCC) | Aldehyde (R-CHO) solubilityofthings.comfiveable.me |

| Ester (R-COOR') | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (R-CHO) fiveable.mestackexchange.com |

Enantioselective Synthesis of Chiral this compound Precursors

The creation of the chiral quaternary center at the α-position of this compound in an enantioselective manner is a significant synthetic challenge. sci-hub.senih.govunc.edu

Catalytic Enantioselective Methods: Several catalytic methods have been developed for the enantioselective synthesis of α-quaternary aldehydes. nih.govunc.edu One approach utilizes a chiral copper catalyst to promote the reaction between acyl electrophiles and allyl organodiboron reagents. nih.govunc.edu This method can produce a variety of ketone and aldehyde products with high enantiomeric ratios. nih.govunc.edu

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.orgua.esnih.gov For example, chiral amines can catalyze the enantioselective α-nitrogenation of α,α-disubstituted aldehydes. acs.orgua.esnih.gov While this introduces a nitrogen atom, the resulting α-amino aldehyde can be a valuable chiral precursor.

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is later removed, yielding the desired enantiomerically enriched product.

Recent research has focused on developing palladium-catalyzed asymmetric allylic alkylations of branched aldehydes to construct chiral α-quaternary centers with high enantio- and diastereoselectivity. sci-hub.se These methods offer a direct route to valuable chiral building blocks. sci-hub.se

Asymmetric Catalysis in α-Branched Aldehyde Synthesis

The construction of quaternary carbon stereocenters, particularly in α-branched aldehydes, is a significant challenge in organic synthesis. mdpi.comresearchgate.net Asymmetric catalysis offers a powerful tool to achieve this with high enantioselectivity. mdpi.comnih.gov Various catalytic systems, including organocatalysis and metal-based catalysis, have been developed for the α-functionalization of aldehydes. mdpi.comnih.gov

Organocatalytic approaches often utilize chiral primary or secondary amines to form transient enamine intermediates with the aldehyde. mdpi.comorganic-chemistry.org These enamines then react with electrophiles, with the chiral catalyst directing the stereochemical outcome of the reaction. For instance, chiral primary amino acids have been successfully employed as organocatalysts for the asymmetric α-allylation and propargylation of α-branched aldehydes, yielding products with high enantiomeric excess (ee). organic-chemistry.org This method is advantageous due to its transition-metal-free nature and the use of mild, often aqueous, reaction conditions. organic-chemistry.org

Dual catalysis systems, combining two different catalytic cycles, have also emerged as a powerful strategy. mdpi.com For example, the combination of an achiral palladium complex for a Tsuji-Trost allylation and a chiral primary α-amino acid for enamine catalysis has been shown to effectively promote the direct α-allylation of α-branched aldehydes. acs.org This approach allows for the stereoselective construction of the quaternary carbon center in good yields and high enantioselectivity. acs.org

The primary challenges in the asymmetric catalysis of α-branched aldehydes include the reduced reactivity of the sterically hindered enamine or enolate intermediates and the difficulty in achieving effective facial discrimination on the trisubstituted sp2 carbon. mdpi.comnih.gov Overcoming these hurdles often requires careful catalyst design and optimization of reaction conditions.

| Catalytic System | Key Features | Advantages | Challenges | Relevant Citations |

|---|---|---|---|---|

| Organocatalysis (e.g., chiral primary amino acids) | Forms chiral enamine intermediates. | Transition-metal-free, mild conditions, often environmentally friendly. | Reduced reactivity of sterically hindered enamines. | mdpi.comorganic-chemistry.org |

| Dual Catalysis (e.g., Pd complex and amino acid) | Combines two distinct catalytic cycles. | Enables challenging transformations by synergistic activation. | Requires careful matching of catalyst compatibility and reaction rates. | mdpi.comacs.org |

Chiral Auxiliary and Chiral Pool Strategies for Stereocontrol

Beyond asymmetric catalysis, chiral auxiliaries and the chiral pool provide robust strategies for controlling the stereochemistry in the synthesis of molecules like this compound.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products as starting materials. hbni.ac.innih.gov If a suitable starting material from the chiral pool shares a significant portion of its stereochemical framework with the target molecule, it can offer an efficient and direct synthetic route. hbni.ac.in For instance, compounds like Roche ester ((R)-methyl 2-methyl-3-hydroxypropionate) or L-malic acid are common chiral pool starting materials that could potentially be elaborated to form chiral analogues of this compound. nih.gov A significant advantage of this approach is that the absolute configuration of the target molecule is often directly inherited from the starting material. However, the availability of a suitable chiral pool compound is a major limitation, and care must be taken to avoid racemization during the synthetic sequence. hbni.ac.in

Diastereoselective Synthetic Routes to 2,2-Disubstituted Systems

The synthesis of 2,2-disubstituted systems, such as this compound, often involves reactions where one or more new stereocenters are formed. Diastereoselective reactions are crucial for controlling the relative stereochemistry of these newly formed centers.

One powerful method for achieving high diastereoselectivity is the Prins cyclization. For example, the reaction of certain homoallylic alcohols with aldehydes can lead to the formation of tetrahydropyranones with excellent diastereoselectivity. organic-chemistry.orgnih.gov This type of reaction proceeds through a chair-like transition state, which effectively controls the stereochemical outcome. organic-chemistry.org While not directly applicable to the acyclic target, the principles of stereocontrol in such reactions are informative for designing diastereoselective additions to aldehydes.

In the context of forming 2,2-disubstituted systems, reactions that create adjacent stereocenters require careful control. For instance, the asymmetric Michael addition of α,α-disubstituted aldehydes to various acceptors can generate products with contiguous quaternary and tertiary stereocenters with high diastereoselectivity. scispace.comnih.govmdpi.com The choice of catalyst and reaction conditions plays a critical role in determining which diastereomer is formed preferentially. mdpi.com

Furthermore, the reduction of cyclic diketones can be a highly diastereoselective process, leading to the formation of diols with specific relative stereochemistry. acs.org While this applies to cyclic systems, the underlying principles of stereocontrol, often governed by steric and electronic factors, are broadly applicable to the design of diastereoselective syntheses of acyclic 2,2-disubstituted compounds.

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

One-Pot Syntheses: A one-pot process involves the sequential addition of reagents to a single reaction vessel to carry out multiple transformations. For example, the synthesis of α-aminophosphonates, which share the α,α-disubstituted structural motif with the target aldehyde, has been achieved in a one-pot, three-component reaction of an aldehyde or ketone, an amine, and a phosphite. doi.org Similarly, the asymmetric Michael addition of α,α-disubstituted aldehydes to maleimides can be followed by a reduction in a one-pot sequence to yield lactones. scispace.comnih.govacs.org

Cascade Reactions: Cascade (or tandem) reactions are even more elegant, where a single reaction event triggers a series of subsequent transformations. cardiff.ac.ukpitt.edunottingham.ac.uk For instance, the reaction of alkynes with aldehydes can proceed via a tandem hydration/condensation sequence to furnish α,β-unsaturated ketones. rsc.orgd-nb.info The initial hydration of the alkyne to a ketone is followed by an in-situ aldol condensation with the aldehyde. rsc.org Such a strategy could be envisioned for the synthesis of precursors to this compound. The development of cascade reactions often requires a deep understanding of the reaction mechanism to ensure that each step proceeds smoothly and in the desired sequence.

| Strategy | Description | Example Application | Advantages | Relevant Citations |

|---|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps in a single vessel with sequential reagent addition. | Three-component synthesis of α-aminophosphonates. | Saves time, reagents, and solvents; avoids intermediate purification. | doi.org |

| Cascade Reaction | A single event triggers a series of subsequent transformations. | Tandem hydration/condensation of alkynes and aldehydes. | High atom economy and efficiency; rapid construction of molecular complexity. | rsc.orgd-nb.info |

Optimization of Synthetic Reaction Conditions: Solvent, Temperature, and Catalysis Effects

The success of any synthetic route, particularly for complex and sensitive molecules, hinges on the careful optimization of reaction conditions. sigmaaldrich.com Key parameters include the choice of solvent, reaction temperature, and the nature and loading of the catalyst.

Solvent Effects: The solvent can have a profound impact on reaction rates, selectivity, and even the course of a reaction. mdpi.comsemanticscholar.org In the synthesis of aldehydes, for example, the choice of solvent can influence the efficiency of oxidation reactions. d-nb.info For reactions involving alkynes, the polarity of the solvent can affect the degree of intramolecularity in proton transfer reactions. mdpi.com In some cases, solvent-free (neat) conditions can lead to improved yields and are considered a greener alternative. rsc.orgd-nb.info

Temperature Effects: Temperature is a critical parameter for controlling reaction kinetics and selectivity. Many reactions require specific temperature ranges to proceed efficiently and to minimize side reactions. For instance, some diastereoselective syntheses are conducted at low temperatures (-35 °C) to enhance stereocontrol. organic-chemistry.orgnih.gov Conversely, other reactions may require elevated temperatures to overcome activation energy barriers. d-nb.info

The optimization of these parameters is often an iterative process, and the ideal conditions are highly specific to the particular transformation being carried out. sigmaaldrich.com

| Parameter | Influence on Reaction | Example | Relevant Citations |

|---|---|---|---|

| Solvent | Affects reaction rate, selectivity, and mechanism. | Solvent-free conditions improving yield in alkyne-aldehyde condensations. | rsc.orgd-nb.infomdpi.com |

| Temperature | Controls reaction kinetics and can enhance stereoselectivity. | Low temperature (-35 °C) for high diastereoselectivity in Prins cyclizations. | organic-chemistry.orgnih.govd-nb.info |

| Catalyst | Determines reaction efficiency, selectivity, and substrate scope. | TEMPO-based systems for selective alcohol oxidation to aldehydes. | doi.orgcmu.eduorganic-chemistry.org |

Mechanistic Insights into Reactions Involving 2 Ethyl 2 Methylhex 4 Ynal

Elucidation of Reaction Pathways for Aldehyde Transformations

Nucleophilic Additions and Subsequent Cyclizations

While nucleophilic addition is a fundamental reaction of aldehydes, specific studies detailing the mechanistic aspects of this process for 2-Ethyl-2-methylhex-4-ynal are not available in the current body of scientific literature. The steric hindrance at the α-position would likely play a crucial role in the kinetics and thermodynamics of such reactions. In analogous, less substituted systems, nucleophilic attack on the carbonyl carbon is often followed by cyclization if a suitable internal nucleophile is present or formed. For this compound, the alkyne could potentially participate in such cyclizations, but the specific conditions and mechanistic details for this substrate have not been reported.

Electrophilic Activation and Reactivity Profiles

The activation of the aldehyde group in this compound by electrophiles, such as Lewis acids, is a theoretically viable pathway to enhance its reactivity. This activation would render the carbonyl carbon more susceptible to nucleophilic attack. However, research delineating the reactivity profiles of this specific compound under electrophilic conditions is not documented. The interplay between the activated aldehyde and the internal alkyne could lead to complex cyclization or rearrangement cascades, but such pathways remain unexplored for this particular molecule.

Investigation of Alkyne Reactivity and Cycloaddition Chemistry

Intra- and Intermolecular Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])

The alkyne functionality in this compound presents a site for various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic molecules. In principle, the alkyne could participate in [2+2] cycloadditions with ketenes or other suitable partners, [3+2] cycloadditions with azides or nitrile oxides, and [4+2] Diels-Alder reactions if it were appropriately activated. Intramolecular variants of these reactions could also be envisioned, potentially involving the aldehyde group or its derivatives. Nevertheless, there is no specific literature that investigates or provides mechanistic insights into these cycloaddition pathways for this compound.

Metal-Catalyzed Alkyne Functionalization

Metal-catalyzed reactions of alkynes are a cornerstone of modern organic synthesis. Transition metals such as palladium, gold, platinum, and rhodium are known to catalyze a wide array of alkyne transformations, including hydration, hydroarylation, and cycloisomerization. The application of such catalysts to this compound could foreseeably lead to a range of functionalized products. For instance, metal-catalyzed intramolecular hydroalkoxylation or hydroacyloxylation involving the aldehyde could yield cyclic enol ethers or esters. Despite these possibilities, specific studies on the metal-catalyzed functionalization of this compound and their mechanistic underpinnings are absent from the scientific record.

Computational Chemistry and Theoretical Studies on 2 Ethyl 2 Methylhex 4 Ynal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

A comprehensive investigation into the electronic properties of 2-Ethyl-2-methylhex-4-ynal is currently absent from scientific literature. Such a study would typically employ quantum chemical methods, like Density Functional Theory (DFT), to elucidate the electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, the generation of a molecular electrostatic potential (MEP) map would be invaluable for predicting reactivity. The MEP map illustrates the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, one would anticipate nucleophilic character around the carbonyl oxygen and the alkyne's triple bond, with electrophilic character at the carbonyl carbon. However, without specific calculations, quantitative predictions of reactivity remain speculative.

Table 4.1: Hypothetical Electronic Properties of this compound (Illustrative) (Note: The following data is for illustrative purposes only and is not derived from actual calculations.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, has not been computationally explored. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles of the ethyl and propyl groups attached to the chiral center and the bond connecting to the alkyne moiety. iitk.ac.in This process identifies various conformers (rotamers) and their relative energies.

Table 4.2: Hypothetical Relative Energies of this compound Conformers (Note: This table is a conceptual representation of what a conformational analysis would yield.)

| Conformer ID | Dihedral Angle (C3-C2-C(ethyl)-C(ethyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 60° (Gauche) | 0.00 | 65% |

| Conf-2 | 180° (Anti) | 0.85 | 25% |

| Conf-3 | -60° (Gauche) | 1.50 | 10% |

Transition State Analysis and Reaction Energetics

There are no published studies on the reaction mechanisms involving this compound, which would necessitate transition state analysis. Theoretical chemists could model various potential reactions, such as nucleophilic addition to the aldehyde or reactions involving the alkyne group. For each proposed mechanism, the geometry of the transition state—the highest energy point along the reaction coordinate—would be located and optimized.

Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy (energy barrier). A lower activation energy implies a faster reaction rate. Comparing the activation energies for competing reaction pathways can predict the major product. Such studies are fundamental for understanding and predicting the chemical behavior of a compound under various conditions. rsc.orgcdnsciencepub.com

Prediction of Spectroscopic Parameters to Aid Structural Assignment

While experimental spectroscopic data for this compound may exist in proprietary databases, there are no published computational studies that predict its spectroscopic parameters. Computational methods are frequently used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For a molecule like this compound, computational spectroscopy would help assign specific protons and carbons in NMR spectra and identify the characteristic vibrational modes for the aldehyde C=O stretch and the alkyne C≡C stretch in the IR spectrum.

Table 4.3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table illustrates the comparative nature of such a study. The values are not real.)

| Spectroscopic Feature | Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (Aldehyde H) | δ 9.65 ppm | δ 9.70 ppm |

| ¹³C NMR (Carbonyl C) | δ 202.1 ppm | δ 201.5 ppm |

| IR (C=O Stretch) | 1725 cm⁻¹ | 1730 cm⁻¹ |

| IR (C≡C Stretch) | 2230 cm⁻¹ | 2235 cm⁻¹ |

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules like 2-Ethyl-2-methylhex-4-ynal. By examining the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, researchers can piece together the molecule's three-dimensional structure.

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) resonances. utah.edu For instance, a ¹H NMR spectrum would reveal distinct signals for the aldehydic proton, the protons of the ethyl and methyl groups at the chiral center, the methylene (B1212753) protons adjacent to the alkyne, and the terminal methyl group of the alkyne. The chemical shift of the aldehydic proton would typically appear far downfield.

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing connectivity. COSY spectra reveal proton-proton couplings, allowing for the tracing of the carbon backbone. utah.edu HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals. utah.edu For complex stereochemical problems, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close to each other in space, providing critical information about the molecule's conformation and the relative stereochemistry of its chiral center. The stereochemistry of related compounds has been determined by comparing NMR data of different possible diastereomers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.0 - 10.0 | 190 - 205 |

| Quaternary Carbon (C2) | - | 45 - 60 |

| Ethyl Group (CH₂) | 1.5 - 2.0 | 25 - 35 |

| Ethyl Group (CH₃) | 0.8 - 1.2 | 8 - 15 |

| Methyl Group (C2-CH₃) | 1.0 - 1.5 | 20 - 30 |

| Methylene Group (C3) | 2.2 - 2.6 | 20 - 35 |

| Alkyne Carbon (C4) | - | 75 - 90 |

| Alkyne Carbon (C5) | - | 70 - 85 |

| Alkyne Methyl (C6) | 1.7 - 2.0 | 3 - 6 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. dokumen.pub For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its molecular formula (C₉H₁₄O). umn.edu

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. Alpha-cleavage is a common fragmentation pathway for aldehydes and ketones, where the bond adjacent to the carbonyl group breaks. csbsju.edu In this case, cleavage of the bond between the carbonyl carbon and the quaternary C2 carbon would be a likely event. The loss of neutral fragments, such as carbon monoxide (CO) from the aldehyde group or cleavage along the hydrocarbon chain, would also produce characteristic ions. researchgate.net Analyzing these fragment ions helps to piece together the structure of the original molecule. researchgate.net

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Possible Structure/Loss |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 109 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 81 | [M - C₄H₉]⁺ (Loss of butyl group from C2) |

| 57 | [C₄H₉]⁺ |

| 29 | [CHO]⁺ or [C₂H₅]⁺ |

Note: The relative abundances of these fragments would depend on the ionization technique and energy used.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., SFC, Chiral HPLC)

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample. lcms.cz Techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly used for this purpose. lcms.czehu.eus

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. tesisenred.net The choice of the CSP and the mobile phase is critical for achieving successful separation. The development of such analytical methods is crucial as enantiomers can exhibit different biological activities. lcms.cz By quantifying the area under the peak for each enantiomer, the enantiomeric excess (ee) of a sample can be accurately determined. For molecules with multiple chiral centers, these techniques can also separate diastereomers. ehu.eus

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak in the region of 1720-1740 cm⁻¹ would indicate the presence of the aldehyde carbonyl (C=O) stretching vibration. The stretching vibration of the C-H bond in the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne would give rise to a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl groups (ethyl and methyl) would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) |

| Aldehyde (C-H) | Stretch | 2700 - 2900 (Two weak bands) | Not typically observed |

| Alkyne (C≡C) | Stretch | 2100 - 2260 (Weak to medium) | 2100 - 2260 (Strong) |

| Alkyl (C-H) | Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

Applications of 2 Ethyl 2 Methylhex 4 Ynal As a Versatile Synthetic Building Block

Strategic Intermediates in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While no specific total syntheses employing 2-Ethyl-2-methylhex-4-ynal are documented, its structure suggests it could serve as a valuable intermediate. The aldehyde functionality allows for chain elongation and the introduction of new stereocenters, while the alkyne can be transformed into various other functional groups, such as alkenes (via stereoselective reduction), ketones (via hydration), or used in carbon-carbon bond-forming reactions. For instance, in the synthesis of polyketide natural products, which often feature complex stereochemical arrays and diverse oxygenation patterns, a building block like this compound could be strategically employed. The quaternary center could be a key feature of the target molecule or a control element to direct the stereochemistry of subsequent reactions.

Hypothetical Synthetic Utility:

| Reaction Type | Potential Transformation of this compound | Relevance to Natural Product Synthesis |

| Aldol (B89426) Addition | Formation of β-hydroxy ketones with a new stereocenter. | Construction of polyketide backbones. |

| Wittig Reaction | Conversion of the aldehyde to a substituted alkene. | Introduction of exocyclic double bonds or extension of carbon chains. |

| Sonogashira Coupling | Coupling of the alkyne with aryl or vinyl halides. | Synthesis of enyne or arylalkyne substructures found in many bioactive molecules. |

| Asymmetric Alkynylation | Addition of the alkyne to another aldehyde, creating a propargyl alcohol. | A common motif in many natural products with antifungal or antitumor activity. |

Precursors for Advanced Organic Materials and Functional Molecules

The rigid, linear nature of the alkyne moiety in this compound makes it an interesting candidate for the synthesis of advanced organic materials. Polymerization of the alkyne, for example, could lead to the formation of substituted polyacetylenes. The properties of such polymers, including their conductivity and optical properties, could be tuned by the nature of the substituents. Furthermore, the aldehyde group could be used to anchor the molecule to surfaces or to other monomers to create copolymers with specific functionalities.

The molecule's structure is also conducive to the formation of liquid crystals. The combination of a flexible alkyl chain and a rigid alkyne unit is a common design principle for calamitic (rod-shaped) liquid crystals. The aldehyde could be further modified to introduce polar groups that promote the formation of desired mesophases.

Role in the Construction of Diverse Molecular Scaffolds (e.g., Heterocycles)

The dual reactivity of the aldehyde and alkyne groups in this compound makes it a powerful precursor for the synthesis of a variety of heterocyclic scaffolds, which are core structures in many pharmaceuticals. Intramolecular reactions, or intermolecular reactions followed by cyclization, could lead to the formation of furans, pyrans, pyridines, and other important ring systems.

For example, a Paal-Knorr furan synthesis could be envisaged where the alkyne is first hydrated to a 1,4-dicarbonyl compound, which then cyclizes to form a furan. Alternatively, the aldehyde and alkyne could participate in multicomponent reactions, allowing for the rapid assembly of complex heterocyclic structures from simple starting materials. The steric hindrance provided by the ethyl and methyl groups at the α-position could influence the regioselectivity of these cyclization reactions, leading to the preferential formation of one isomer over another.

Future Directions and Emerging Research Avenues in the Chemistry of 2 Ethyl 2 Methylhex 4 Ynal

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry increasingly guide the development of new synthetic reactions, prioritizing the reduction of waste and maximization of resource efficiency. For a molecule like 2-Ethyl-2-methylhex-4-ynal, this involves moving away from classical methods that require pre-functionalized starting materials and stoichiometric reagents. nih.govnih.govacs.org

Future synthetic strategies will likely focus on:

C–H Activation/Functionalization : Directly converting simple hydrocarbon feedstocks into complex products is a primary goal of modern synthesis. Ruthenium-catalyzed C–H bond functionalization has been used to create isoindolinones bearing quaternary carbons from aromatic amides and internal alkynes with 100% atom efficiency. acs.org Similarly, cobalt-catalyzed three-component reactions can produce α-quaternary aldehydes by sequentially adding across a diene and then incorporating a formyl group. rsc.org Applying these principles could lead to the direct synthesis of this compound from simpler, readily available precursors.

Catalytic Hydroformylation : While the synthesis of α-quaternary aldehydes via hydroformylation of 1,1-disubstituted alkenes has been a long-standing challenge, recent breakthroughs have shown promise. rsc.org Rhodium-catalyzed asymmetric hydroformylation has been successfully applied to functionalized olefins to create chiral α-quaternary aldehydes, demonstrating that with the right catalytic system, this atom-economical process can be controlled. rsc.org

Domino and Tandem Reactions : Designing reaction cascades where multiple bonds are formed in a single operation significantly improves efficiency. A palladium-catalyzed domino reaction has been developed to synthesize internal alkynes from 1,1-dibromo-1-alkenes and triarylbismuths, avoiding the need for direct alkyne starting materials. organic-chemistry.org Such a strategy could be adapted to build the core structure of this compound.

Exploration of Novel Catalytic Systems for Challenging Transformations

The dual functionality of this compound—a reactive aldehyde and a transformable alkyne—requires catalytic systems that can selectively target one group in the presence of the other or engage both in controlled transformations.

Emerging areas of catalysis applicable to this molecule include:

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient way to forge new bonds. A method for synthesizing internal alkynes that contain quaternary carbons has been developed using this approach, coupling tertiary alcohols with sulfonylated alkynes at room temperature. rsc.org This highlights a potential pathway to construct the carbon skeleton of the target molecule.

Dual Catalysis : Combining two distinct catalysts to work in concert can enable transformations not possible with a single catalyst. A dual Nickel/Rhodium system has been reported for the synthesis of α-quaternary aldehydes through a tandem isomerization-propargylation reaction. acs.org This approach could be envisioned for constructing the 2-ethyl-2-methyl aldehyde core.

Advanced Alkyne Metathesis Catalysts : Alkyne metathesis is a powerful tool for rearranging carbon-carbon triple bonds. Recent advances have produced more robust and functional-group-tolerant catalysts, such as silanolate-supported molybdenum and tungsten complexes. beilstein-journals.org These could be employed in reactions involving the internal alkyne of this compound without disrupting the aldehyde.

Below is a comparative table of potential catalytic approaches for transformations involving structures similar to this compound.

| Catalytic Strategy | Target Transformation | Advantages | Potential Application |

| Rhodium-catalyzed Asymmetric Hydroformylation | Olefin to α-Quaternary Aldehyde | High enantioselectivity, atom-economical. rsc.org | Synthesis of the chiral aldehyde core. |

| Visible-light Photoredox Catalysis | Tertiary Alcohol + Alkyne to Quaternary Center Alkyne | Mild room temperature conditions, good functional group tolerance. rsc.org | Construction of the C2-quaternary center and internal alkyne. |

| Dual Ni/Rh Catalysis | Allylic Alcohol to α-Quaternary Aldehyde | Enables complex tandem reactions, builds quaternary centers. acs.org | Synthesis of the aldehyde portion of the molecule. |

| Ruthenium-catalyzed C-H Activation | Amide + Internal Alkyne to Quaternary Center Product | 100% atom efficiency, reduces pre-functionalization. acs.org | A convergent approach to building the core structure. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic synthesis from batch processes to continuous flow and automated systems is a major frontier in chemistry. These technologies offer enhanced safety, reproducibility, and the ability to handle reactive intermediates that are problematic in traditional flasks. rsc.orgbeilstein-journals.org

For a molecule like this compound, future research will leverage:

Flow Chemistry for Selective Reductions : The reduction of an ester to an aldehyde is often plagued by overreduction to the alcohol. Flow chemistry provides precise control over reaction time and temperature, enabling difficult transformations like the DIBAL-H reduction of esters to aldehydes with high selectivity. rsc.orgresearchgate.net This could be a key step in a multi-step synthesis of the target molecule.

Automated Synthesis Platforms : Robotic systems are becoming more adept at performing multi-step syntheses. biopharmatrend.combohrium.com Platforms can now use text-based literature procedures to automatically generate protocols and execute them, including synthesis and purification. bohrium.com Such systems could accelerate the exploration of synthetic routes to this compound and its derivatives by rapidly testing numerous reaction conditions and pathways. biopharmatrend.comsigmaaldrich.comchemspeed.com The ability to quickly synthesize and test analogs is crucial for fields like drug discovery and materials science. biopharmatrend.com

Taming Reactive Intermediates : Flow microreactors are particularly adept at handling highly reactive or unstable intermediates, such as organolithium compounds, by ensuring rapid mixing and precise temperature control. beilstein-journals.orguniba.it This capability is essential for reactions that build sterically congested centers, like the α-quaternary carbon in this compound. uniba.it

Expanding the Scope of Reactivity and Synthetic Utility

The unique structure of this compound makes it a versatile building block for creating more complex molecular architectures. Future research will undoubtedly focus on uncovering new reactions that exploit its aldehyde and internal alkyne moieties.

Key areas for exploration include:

Asymmetric Transformations of the Aldehyde : The α-quaternary center makes enantioselective reactions on the aldehyde challenging due to steric hindrance. mdpi.com Developing new organocatalytic or dual-catalytic systems that can effectively control the facial selectivity of additions to this hindered aldehyde is a significant area of research. mdpi.com

Novel Annulation and Cyclization Reactions of the Alkyne : Internal alkynes are precursors to a vast array of cyclic and heterocyclic compounds through transition metal-catalyzed annulation reactions. rsc.org Research into rhodium- or palladium-catalyzed reactions could transform this compound into complex polycyclic structures. rsc.orgacs.org

Radical Transformations : The in-situ generation of radical intermediates offers a powerful method for functionalizing internal alkynes. rsc.org Catalytic oxidative systems using visible light or electrocatalysis can initiate reactions to form new carbon-carbon and carbon-heteroatom bonds, opening up new avenues for derivatizing the alkyne portion of the molecule. rsc.org

Multi-component Couplings : The development of catalytic systems that can orchestrate the coupling of the alkyne and aldehyde with a third component would provide rapid access to molecular complexity. For example, nickel-catalyzed reductive coupling of alkynes and aldehydes can produce allylic alcohols with high enantioselectivity, which can then be transformed into other useful products. organic-chemistry.org

Q & A

Q. What interdisciplinary approaches can address gaps in the compound’s environmental fate data?

- Methodological Answer : Combine abiotic degradation studies (e.g., photolysis under UV light) with biotic assays (e.g., microbial metabolism in soil slurries). Use high-resolution mass spectrometry (HRMS) to track transformation products and apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.